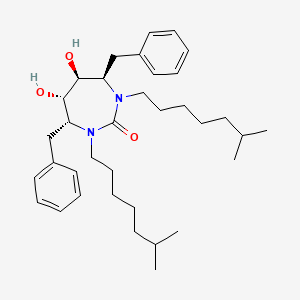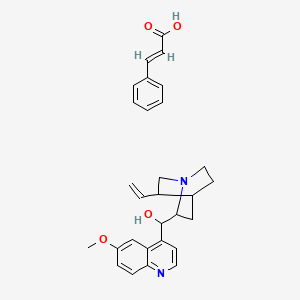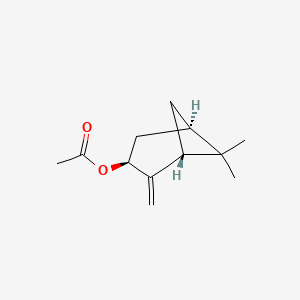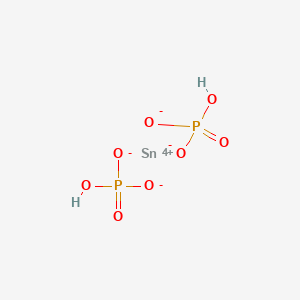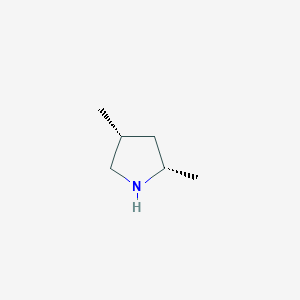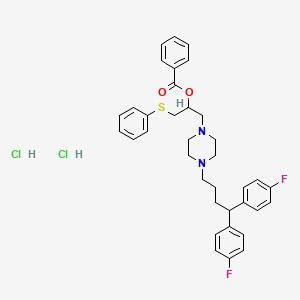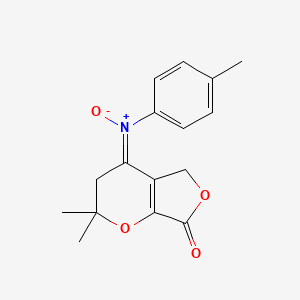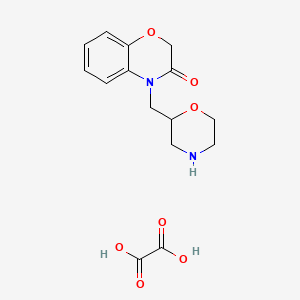
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid is a complex organic compound that combines the structural features of morpholine, benzoxazine, and oxalic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one typically involves the reaction of morpholine derivatives with benzoxazine precursors. One common method includes the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as solid-phase synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
科学的研究の応用
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA repair enzymes, leading to increased sensitivity of cancer cells to chemotherapy .
類似化合物との比較
Similar Compounds
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one: Shares structural similarities with other benzoxazine and morpholine derivatives.
5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles: Another class of compounds with similar bioactive properties
Uniqueness
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
57245-68-8 |
|---|---|
分子式 |
C15H18N2O7 |
分子量 |
338.31 g/mol |
IUPAC名 |
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid |
InChI |
InChI=1S/C13H16N2O3.C2H2O4/c16-13-9-18-12-4-2-1-3-11(12)15(13)8-10-7-14-5-6-17-10;3-1(4)2(5)6/h1-4,10,14H,5-9H2;(H,3,4)(H,5,6) |
InChIキー |
BCCRYAZRLOIXLK-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)CN2C(=O)COC3=CC=CC=C32.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



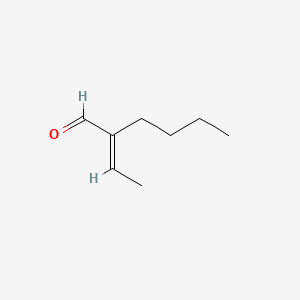
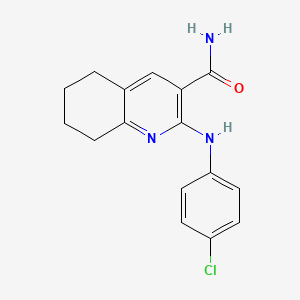
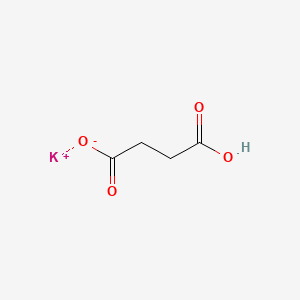
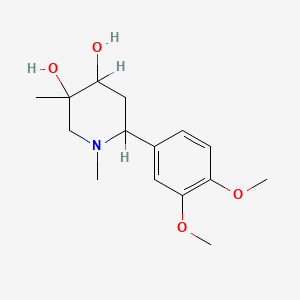
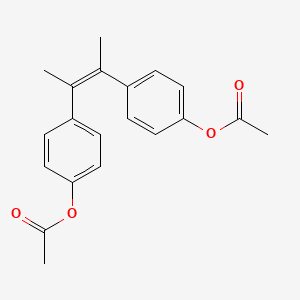
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
